molecular formula C11H16O3 B8745304 (2-(2-Methoxyethoxy)ethoxy)benzene CAS No. 80392-30-9

(2-(2-Methoxyethoxy)ethoxy)benzene

Cat. No.: B8745304
CAS No.: 80392-30-9
M. Wt: 196.24 g/mol
InChI Key: UEISEUSZLOAHHL-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)ethoxy)benzene, also known as 2-Methoxyethyl phenyl ether (IUPAC name), is a substituted benzene derivative with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure consists of a benzene ring attached to a triethylene glycol monomethyl ether chain (-O-CH₂CH₂-O-CH₂CH₂-O-CH₃). The compound is characterized by its ether linkages and terminal methoxy group, which confer solubility in polar solvents and moderate hydrophilicity. It is registered under CAS number 41532-81-4 and has applications in organic synthesis, surfactants, and polymer chemistry .

Properties

CAS No.

80392-30-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethoxybenzene

InChI

InChI=1S/C11H16O3/c1-12-7-8-13-9-10-14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

UEISEUSZLOAHHL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of (2-(2-Methoxyethoxy)ethoxy)benzene and analogous compounds is summarized in Table 1.

Table 1. Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₁₂O₂ 152.19 41532-81-4 Short ethoxy chain, high polarity, moderate solubility in water .
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene (TRT) C₂₁H₃₆O₄ 352.50 N/A Hydrophobic alkyl chain; used as a surfactant (Triton X-100 fragment) .
1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene C₁₃H₁₉BrO₄ 343.19 N/A Bromine substituent enhances reactivity for cross-coupling reactions .
1,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene C₂₀H₃₄O₈ 402.48 N/A Dimeric structure; potential crosslinker in polymers .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 274.37 9036-19-5 Ethanol terminal group; emulsifier in industrial applications .

Research Findings and Industrial Relevance

  • Surfactant Chemistry : TRT’s structural similarity to Triton X-100 highlights the importance of balancing hydrophobic and hydrophilic groups for effective surfactants .
  • Polymer Science : The dimeric analogue (C₂₀H₃₄O₈) shows promise in creating water-soluble polymers for drug delivery .
  • Organic Synthesis : The brominated derivative’s reactivity enables its use in synthesizing bioactive molecules .

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